What is 2-Naphthyl glycidyl ether and its chemical structure
What is 2-Naphthyl glycidyl ether and its chemical structure
An In-depth Technical Guide to 2-Naphthyl Glycidyl Ether
This guide provides a comprehensive overview of 2-Naphthyl glycidyl ether, a significant chemical compound in organic synthesis and pharmaceutical development. We will delve into its chemical structure, properties, synthesis, applications, and safety protocols, offering insights grounded in established scientific principles and industry best practices.
Introduction and Core Concepts
2-Naphthyl glycidyl ether, with the IUPAC name 2-(naphthalen-2-yloxymethyl)oxirane, is an organic compound characterized by a naphthalene ring linked to a glycidyl ether group.[1][2] This unique structure, combining a large aromatic system with a reactive epoxide ring, makes it a valuable intermediate in various chemical transformations.[1] Its molecular formula is C₁₃H₁₂O₂ and it has a molecular weight of approximately 200.23 g/mol .[1][2][3]
The presence of the highly strained three-membered epoxide ring is central to the reactivity of 2-Naphthyl glycidyl ether. This functional group is susceptible to nucleophilic attack, allowing for the formation of new chemical bonds and the synthesis of more complex molecules.[1] This reactivity is the cornerstone of its utility in diverse applications, from polymer chemistry to the synthesis of pharmaceutical agents.[1]
Chemical Structure and Physicochemical Properties
The chemical structure of 2-Naphthyl glycidyl ether is fundamental to understanding its reactivity and applications. The molecule consists of a 2-naphthyloxy group attached to a methyl group which is, in turn, part of an oxirane (epoxide) ring.
Caption: Chemical structure of 2-Naphthyl glycidyl ether.
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source |
| CAS Number | 5234-06-0 | [1][2][3] |
| Molecular Formula | C₁₃H₁₂O₂ | [1][2][3] |
| Molecular Weight | 200.23 g/mol | [1][2] |
| Melting Point | 60-64 °C | [3] |
| Boiling Point | 348.7 °C at 760 mmHg | [3] |
| Density | 1.192 g/cm³ | [3] |
| Flash Point | 152 °C | [3] |
Synthesis and Mechanistic Insights
The most prevalent and industrially significant method for synthesizing 2-Naphthyl glycidyl ether is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of epichlorohydrin by 2-naphthol in the presence of a base.[1]
Causality in Experimental Choices:
-
Choice of Base: Sodium hydroxide or potassium carbonate are commonly used. The base's role is to deprotonate the hydroxyl group of 2-naphthol, forming the more nucleophilic naphthoxide ion. The choice between these bases can influence reaction kinetics and yield, with stronger bases generally leading to faster reactions.
-
Solvent Selection: The choice of solvent is critical for ensuring that both the naphthoxide and epichlorohydrin are sufficiently soluble to react. Aprotic polar solvents are often favored.
-
Temperature Control: The reaction temperature is a key parameter. While higher temperatures can increase the reaction rate, they can also lead to side reactions or degradation of the product.[4] A typical temperature range is between -10°C and 100°C.[4]
Reaction Mechanism:
-
Deprotonation: The base removes the acidic proton from the hydroxyl group of 2-naphthol, generating a naphthoxide anion.
-
Nucleophilic Attack: The highly nucleophilic naphthoxide anion attacks the least sterically hindered carbon of the epoxide ring in epichlorohydrin.
-
Ring Opening and Ether Formation: This attack leads to the opening of the epoxide ring and the formation of a new carbon-oxygen bond, resulting in the glycidyl ether linkage.[1]
Caption: Williamson ether synthesis of 2-Naphthyl glycidyl ether.
Applications in Research and Drug Development
2-Naphthyl glycidyl ether is a versatile compound with several important applications, particularly in the pharmaceutical and chemical industries.
Pharmaceutical Intermediate and Reference Standard
A primary application of 2-Naphthyl glycidyl ether is in the pharmaceutical industry, where it is a known impurity and degradation product of the beta-blocker, Propranolol.[1][5][6] As such, it serves as a critical reference standard for:
-
Analytical Method Development and Validation (AMV): Essential for creating and validating methods to detect and quantify this impurity in Propranolol drug products.[1][5][6][7]
-
Quality Control (QC): Used in routine QC testing to ensure the purity and safety of Propranolol.[1][5][6][7]
-
Abbreviated New Drug Applications (ANDA): Plays a crucial role in the regulatory filings for generic versions of Propranolol.[1][5][6][7]
Organic Synthesis
The reactive epoxide group of 2-Naphthyl glycidyl ether makes it a valuable building block in organic synthesis.[1] It can undergo a variety of ring-opening reactions with different nucleophiles to introduce the 2-naphthyloxy-2-hydroxypropyl moiety into a target molecule. This is particularly useful in the synthesis of complex organic molecules and heterocyclic compounds.[1]
Polymer Chemistry
In polymer science, 2-Naphthyl glycidyl ether can be used as a monomer or a cross-linking agent in the production of epoxy resins and other polymers.[1] The incorporation of the rigid naphthalene group can enhance the thermal and mechanical properties of the resulting polymers.[1]
Biochemical Research
This compound is also utilized in biochemical studies, particularly in research involving epoxide hydrolases.[1] These enzymes are involved in the metabolism and detoxification of epoxides, and 2-Naphthyl glycidyl ether can serve as a substrate to study their activity and inhibition.[1]
Experimental Protocol: Synthesis of 2-Naphthyl Glycidyl Ether
This protocol describes a general laboratory-scale synthesis of 2-Naphthyl glycidyl ether via the Williamson ether synthesis.
Materials:
-
2-Naphthol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Suitable solvent (e.g., methanol, acetonitrile)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-naphthol in the chosen solvent.
-
Base Addition: Add the base (e.g., NaOH) to the solution and stir until it is completely dissolved. This step generates the naphthoxide salt.
-
Epichlorohydrin Addition: Slowly add epichlorohydrin to the reaction mixture. An exothermic reaction may occur, so controlled addition is important.
-
Reaction: Heat the mixture to the desired temperature (e.g., reflux) and maintain it for a specified period (e.g., 3 hours).[3] Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid has formed, filter it off.
-
Extraction: Transfer the filtrate to a separatory funnel and add deionized water and an organic extraction solvent (e.g., ethyl acetate). Shake well and separate the organic layer.
-
Washing: Wash the organic layer with deionized water and then with brine to remove any remaining impurities.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain pure 2-Naphthyl glycidyl ether.
Safety and Handling
2-Naphthyl glycidyl ether requires careful handling due to its potential hazards.[2]
-
Health Hazards: It is known to cause skin irritation and may cause an allergic skin reaction.[2] It can also cause serious eye irritation.[2][8] Some data suggests it may be harmful if inhaled, may cause respiratory irritation, and is suspected of causing genetic defects and cancer.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound.[7][9]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[1][7] Avoid contact with skin, eyes, and clothing.[7]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[9]
-
Skin Contact: Wash off with soap and plenty of water.[9]
-
Inhalation: Move the person into fresh air.[9]
-
Ingestion: If swallowed, seek medical attention.[9]
Conclusion
2-Naphthyl glycidyl ether is a compound of significant interest due to its versatile reactivity and key role as a pharmaceutical reference standard. A thorough understanding of its chemical properties, synthesis, and safe handling is crucial for researchers and professionals in the fields of chemistry and drug development. The insights and protocols provided in this guide are intended to support the effective and safe utilization of this important chemical intermediate.
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2-Naphthyl glycidyl ether | C13H12O2 | CID 92995 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]
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2-Naphthyl Glycidyl Ether | 5234-06-0 - SynZeal. (n.d.). Retrieved January 7, 2026, from [Link]
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2-Naphthyl Glycidyl Ether CAS#: 5234-06-0; ChemWhat Code: 1483825. (n.d.). Retrieved January 7, 2026, from [Link]
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2-NAPHTHYL GLYCIDYL ETHER - FDA. (n.d.). Retrieved January 7, 2026, from [Link]
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CAS No : 5234-06-0 | Product Name : 2-Naphthyl glycidyl Ether | Pharmaffiliates. (n.d.). Retrieved January 7, 2026, from [Link]
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CAS No : 2461-42-9 | Product Name : α-Naphthyl Glycidyl Ether, 90% | Pharmaffiliates. (n.d.). Retrieved January 7, 2026, from [Link]
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Selective Synthesis of 1-Naphthyl Glycidyl Ether - Supporting Information. (2021). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
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2-Naphthyl Glycidyl Ether CAS号5234-06-0 - Watson(沃森). (2024-07-08). Retrieved January 7, 2026, from [Link]
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